molecular formula C8H13F3N2O2 B6246543 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide CAS No. 2408971-74-2

3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide

Cat. No. B6246543
CAS RN: 2408971-74-2
M. Wt: 226.2
InChI Key:
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Description

3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide, also known as 3-MTP-1-CN, is an organic compound used in various scientific research applications. It is a carboxamide derivative of 3-methoxy-3-(trifluoromethyl)piperidine, a structural analog of the neurotransmitter acetylcholine. 3-MTP-1-CN is an important tool in the study of the effects of acetylcholine and its receptors, as well as in the synthesis of other compounds.

Scientific Research Applications

3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide is used as an important tool in the study of the effects of acetylcholine and its receptors. It is used to study the structure-activity relationship of acetylcholine and its analogs, as well as to synthesize other compounds. It is also used in the synthesis of various drugs and other compounds, such as those used in the treatment of Alzheimer’s disease. In addition, it is used in the synthesis of various peptides and proteins.

Mechanism of Action

3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide acts as an agonist of muscarinic acetylcholine receptors. It binds to the receptors and activates them, resulting in the release of neurotransmitters. The activation of the receptors leads to a variety of physiological effects, including increased heart rate, increased blood pressure, and increased bronchodilation.
Biochemical and Physiological Effects
3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide has a variety of biochemical and physiological effects. It has been shown to increase heart rate, increase blood pressure, and increase bronchodilation. It has also been shown to have an effect on the release of neurotransmitters, such as acetylcholine, dopamine, and norepinephrine. In addition, it has been shown to have an effect on the release of hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide in laboratory experiments is that it is a highly efficient and highly pure compound. It is also easy to synthesize and is readily available. The main limitation is that it is a relatively new compound, and there is still much to learn about its effects and applications.

Future Directions

Future research on 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide could focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential applications in the treatment of various diseases, such as Alzheimer’s disease. Finally, further research could be done to explore its potential use in the synthesis of various drugs and other compounds.

Synthesis Methods

3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide can be synthesized from 3-methoxy-3-(trifluoromethyl)piperidine using a simple two-step process. In the first step, the piperidine is reacted with acetic anhydride in the presence of a catalytic amount of pyridine to form the carboxylic acid. In the second step, the carboxylic acid is reacted with ammonium carbonate in the presence of a catalytic amount of pyridine to form the carboxamide. The reaction is very efficient and yields a high purity product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide involves the reaction of 3-methoxy-3-(trifluoromethyl)piperidine with a carboxylic acid derivative to form the carboxamide.", "Starting Materials": [ "3-methoxy-3-(trifluoromethyl)piperidine", "Carboxylic acid derivative (e.g. acetic anhydride, benzoyl chloride, or pivalic anhydride)", "Base (e.g. triethylamine or sodium hydroxide)", "Solvent (e.g. dichloromethane or tetrahydrofuran)" ], "Reaction": [ "Add the carboxylic acid derivative to a solution of 3-methoxy-3-(trifluoromethyl)piperidine in a dry solvent under an inert atmosphere.", "Add a base to the reaction mixture to catalyze the formation of the carboxamide.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2408971-74-2

Product Name

3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide

Molecular Formula

C8H13F3N2O2

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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